molecular formula C11H17NOS B2652638 1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one CAS No. 2249338-24-5

1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one

Cat. No.: B2652638
CAS No.: 2249338-24-5
M. Wt: 211.32
InChI Key: VXPIVSBZGMQNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one is a chemical compound that belongs to the class of thiomorpholine derivatives. This compound is characterized by the presence of a cyclobutyl group attached to the thiomorpholine ring and a prop-2-en-1-one moiety. Thiomorpholine derivatives are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in an alkaline medium at room temperature. The starting materials for this synthesis are cyclobutylthiomorpholine and prop-2-en-1-one. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of prop-2-en-1-one, followed by dehydration to form the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Cyclobutylthiomorpholin-4-yl)prop-2-en-1-one: Unique due to the presence of both cyclobutyl and thiomorpholine moieties.

    1-(Thiophen-2-yl)prop-2-en-1-one: Contains a thiophene ring instead of a thiomorpholine ring.

    1-(Pyridin-3-yl)prop-2-en-1-one: Contains a pyridine ring instead of a thiomorpholine ring.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the cyclobutyl group and thiomorpholine ring makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(3-cyclobutylthiomorpholin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-2-11(13)12-6-7-14-8-10(12)9-4-3-5-9/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPIVSBZGMQNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCSCC1C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.